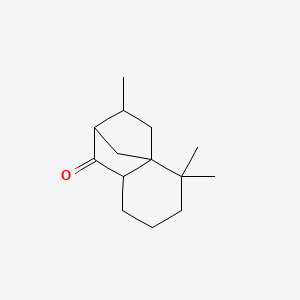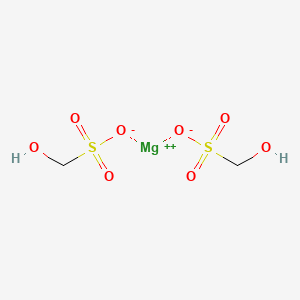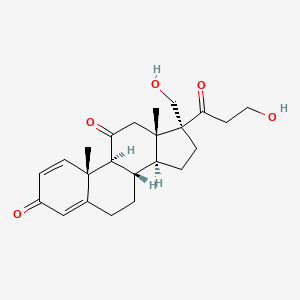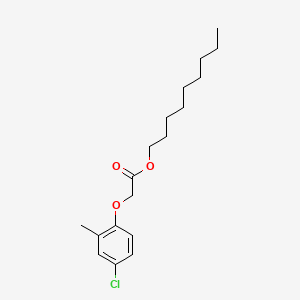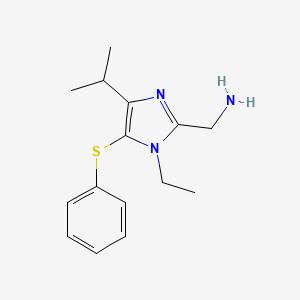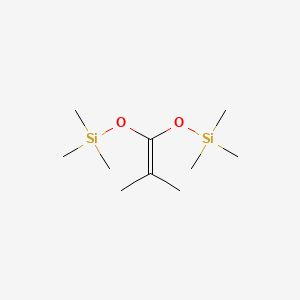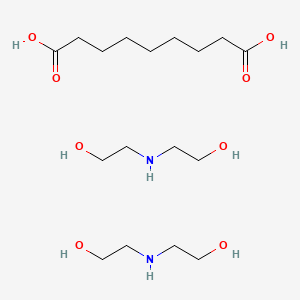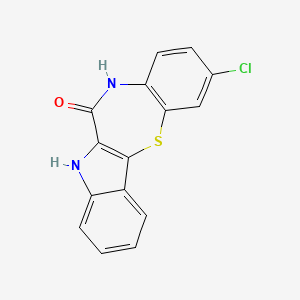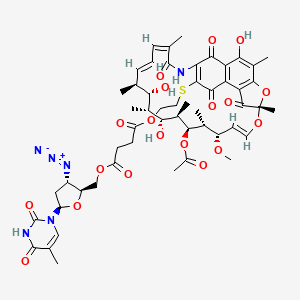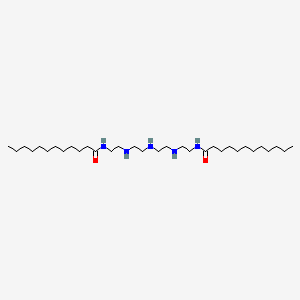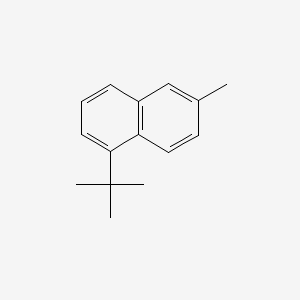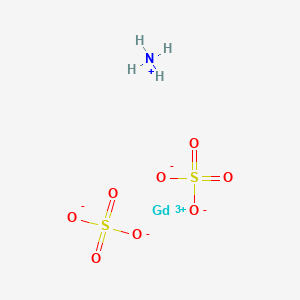
Ammonium gadolinium(3+) disulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium gadolinium(3+) disulphate is a chemical compound with the molecular formula (NH₄)Gd(SO₄)₂. It is a rare earth metal salt that combines gadolinium, a lanthanide element, with ammonium and sulfate ions. This compound is known for its unique magnetic and optical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Ammonium gadolinium(3+) disulphate can be synthesized through a reaction between gadolinium oxide (Gd₂O₃) and ammonium sulfate ((NH₄)₂SO₄) in an aqueous solution. The reaction typically involves dissolving gadolinium oxide in sulfuric acid (H₂SO₄) to form gadolinium sulfate (Gd₂(SO₄)₃), which is then reacted with ammonium sulfate to produce this compound. The reaction conditions usually require controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction parameters to achieve consistent product quality. The final product is typically purified through recrystallization and filtration to remove impurities.
化学反応の分析
Types of Reactions
Ammonium gadolinium(3+) disulphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Gadolinium can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The compound can undergo substitution reactions where the ammonium or sulfate ions are replaced by other ions or molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reacting the compound with a strong acid may result in the formation of gadolinium sulfate and ammonium chloride.
科学的研究の応用
Ammonium gadolinium(3+) disulphate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) contrast agents, enhancing the quality of MRI scans.
Medicine: In addition to its use in MRI, this compound is being investigated for its potential in targeted drug delivery systems and cancer treatment.
Industry: The compound is used in the production of high-performance magnets, phosphors for lighting and displays, and other advanced materials.
作用機序
The mechanism of action of ammonium gadolinium(3+) disulphate is primarily related to its magnetic properties. Gadolinium ions (Gd³⁺) have unpaired electrons that contribute to their strong paramagnetic behavior. This property is exploited in MRI contrast agents, where the gadolinium ions enhance the contrast of images by altering the relaxation times of nearby water protons. Additionally, gadolinium can interact with various molecular targets and pathways, such as inhibiting enzymes involved in tumor growth, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
Gadolinium(III) chloride (GdCl₃): Another gadolinium compound with similar magnetic properties, used in MRI contrast agents and other applications.
Gadolinium(III) nitrate (Gd(NO₃)₃): Used in the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.
Gadolinium(III) oxide (Gd₂O₃): A precursor for the synthesis of gadolinium compounds and used in the production of high-performance magnets and phosphors.
Uniqueness
Ammonium gadolinium(3+) disulphate is unique due to its combination of gadolinium with ammonium and sulfate ions, which imparts specific chemical and physical properties. Its solubility in water and ability to form stable complexes make it particularly useful in applications requiring aqueous solutions, such as in MRI contrast agents and certain industrial processes.
特性
CAS番号 |
21995-31-3 |
|---|---|
分子式 |
GdH4NO8S2 |
分子量 |
367.4 g/mol |
IUPAC名 |
azanium;gadolinium(3+);disulfate |
InChI |
InChI=1S/Gd.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |
InChIキー |
JSHBZQPCMWGDOZ-UHFFFAOYSA-K |
正規SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


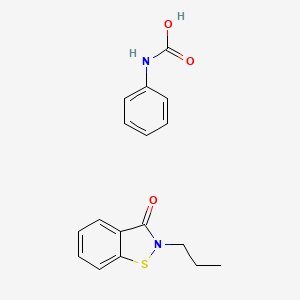
![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)
